

Technical Guide: Spectroscopic and Analytical Profile of 5-Cyclohexylfuran-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-cyclohexylfuran-2-carboxylic acid

Cat. No.: B2817673

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Disclaimer: Experimental spectroscopic data for **5-cyclohexylfuran-2-carboxylic acid** is not readily available in published literature. The data presented in this document is predicted based on established principles of spectroscopy and analysis of structurally analogous compounds.

Predicted Spectroscopic Data

The spectroscopic characteristics of **5-cyclohexylfuran-2-carboxylic acid** have been estimated using established correlation tables and data from similar compounds, including furan-2-carboxylic acid and cyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, 500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~11.0 - 12.0	Singlet, broad	1H	-COOH
~7.20	Doublet	1H	Furan H3
~6.25	Doublet	1H	Furan H4
~2.90	Triplet of triplets	1H	Cyclohexyl H1'
~1.20 - 2.00	Multiplet	10H	Cyclohexyl H2', H3', H4', H5', H6'

Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 125 MHz)

Chemical Shift (δ , ppm)	Assignment
~162.0	-COOH
~160.0	Furan C5
~147.0	Furan C2
~119.0	Furan C3
~108.0	Furan C4
~38.0	Cyclohexyl C1'
~32.5	Cyclohexyl C2', C6'
~26.5	Cyclohexyl C4'
~25.8	Cyclohexyl C3', C5'

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorptions for the carboxylic acid and the substituted furan ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (from carboxylic acid dimer)
~2930, ~2855	Strong	C-H stretch (cyclohexyl)
~1700	Strong	C=O stretch (carboxylic acid) [1]
~1580, ~1470	Medium	C=C stretch (furan ring)
~1300	Medium	C-O stretch (carboxylic acid)
~940	Broad, Medium	O-H bend (out-of-plane, from dimer)
~760	Strong	C-H bend (furan ring)

Mass Spectrometry (MS)

The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns. The molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol .

m/z	Predicted Fragment
194	[M] ⁺ (Molecular ion)
177	[M - OH] ⁺
149	[M - COOH] ⁺
111	[M - C ₆ H ₁₁] ⁺ (Loss of cyclohexyl radical)
83	[C ₆ H ₁₁] ⁺ (Cyclohexyl cation)

Experimental Protocols

As no specific synthesis is published, a plausible synthetic route and general characterization protocols are provided.

Hypothetical Synthesis

A potential route to synthesize **5-cyclohexylfuran-2-carboxylic acid** could involve a Friedel-Crafts acylation of a furan-2-carboxylate ester with cyclohexanecarbonyl chloride, followed by a reduction of the ketone and subsequent hydrolysis of the ester. An alternative is a palladium-catalyzed cross-coupling reaction between a 5-halofuran-2-carboxylate and a cyclohexyl Grignard or boronic acid reagent, followed by ester hydrolysis.

Example Reaction Scheme (Hypothetical):

- **Friedel-Crafts Acylation:** React methyl furan-2-carboxylate with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl_3 or SnCl_4) in an inert solvent like dichloromethane.
- **Clemmensen or Wolff-Kishner Reduction:** The resulting ketone at the 5-position is reduced to a methylene group (to form the cyclohexyl substituent).
- **Ester Hydrolysis:** The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification.

General Protocol for Spectroscopic Analysis

2.2.1. NMR Sample Preparation:

- Dissolve 5-10 mg of the purified solid (for ^1H NMR) or 20-50 mg (for ^{13}C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[2\]](#)
- Transfer the solution to a clean, dry 5 mm NMR tube.[\[2\]](#)
- If necessary, add a small amount of an internal standard like tetramethylsilane (TMS).[\[2\]](#)
- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

2.2.2. IR Spectroscopy (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

- Record a background spectrum.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Collect the sample spectrum.

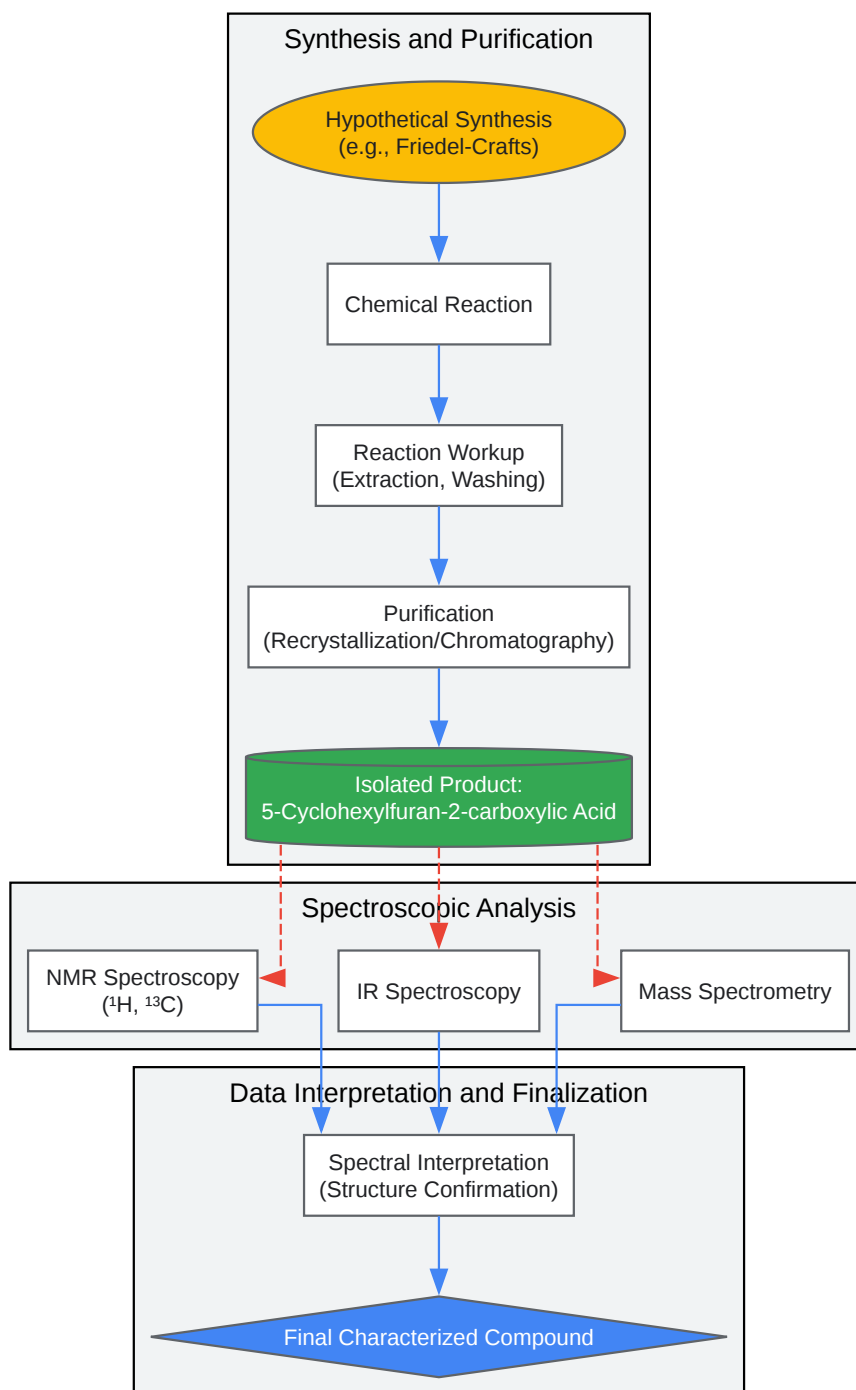
2.2.3. Mass Spectrometry (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.^{[3][4]}
- Volatilize the sample using heat under high vacuum.
- Bombard the gaseous molecules with a high-energy electron beam to induce ionization and fragmentation.^{[3][4]}
- Analyze the resulting ions based on their mass-to-charge (m/z) ratio.^[5]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound like **5-cyclohexylfuran-2-carboxylic acid**.

Workflow for Synthesis and Spectroscopic Characterization

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Caption: General workflow for the synthesis and characterization of an organic compound.

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